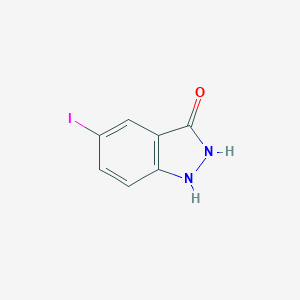

5-碘-1H-吲唑-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Iodo-1H-indazol-3-ol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been synthesized and studied extensively in recent years, with researchers investigating its mechanism of action, biochemical and physiological effects, and potential future directions.

科学研究应用

医药化学:抗癌特性

5-碘-1H-吲唑-3-醇衍生物已被探索用于其在癌症治疗中的潜力。 这些化合物可以抑制细胞生长,特别是在结肠癌和黑色素瘤细胞系中,其GI50值在低微摩尔范围内 . 吲唑核是许多药理活性化合物中的一个突出特征,其衍生物以广泛的生物活性而闻名,包括抗肿瘤特性 .

药理学:抗炎和镇痛作用

吲唑衍生物,包括具有5-碘-1H-吲唑-3-醇结构的那些,已显示出显著的抗炎和镇痛作用。 据发现它们可以抑制骨关节炎软骨中促炎介质的产生,这表明它们在炎症性疾病中具有潜在的治疗应用 .

农业:杀虫剂开发

5-碘-1H-吲唑-3-醇的化学结构使其成为开发新型杀虫剂的候选物质。 其衍生物已被用作抗真菌剂和抗蠕虫剂,表明其在农业中保护作物免受各种害虫和疾病的潜在应用 .

材料科学:有机凝胶剂合成

已经对用吲唑衍生物功能化的新型有机凝胶剂进行了研究,用于材料科学应用。 这些化合物可以形成凝胶,这对创建具有特定机械和化学性质的材料至关重要 .

环境科学:污染修复

吲唑衍生物可以在环境科学中发挥作用,特别是在污染修复中。 它们的化学性质可以被利用来开发可以分解污染物或充当环境监测传感器的试剂 .

生物化学:酶抑制

在生物化学中,5-碘-1H-吲唑-3-醇衍生物因其抑制脂氧合酶等酶的能力而被研究。这种酶参与花生四烯酸的代谢,花生四烯酸是促炎介质的前体。 因此,这些化合物可以用来研究或治疗分子水平上的炎症过程 .

未来方向

作用机制

Target of Action

Indazole-containing compounds are known to have a wide variety of medicinal applications, including acting as selective inhibitors of phosphoinositide 3-kinase δ . This suggests that 5-Iodo-1H-indazol-3-ol may interact with similar targets.

Mode of Action

Indazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Indazole derivatives are known to influence a variety of biochemical pathways, often resulting in downstream effects such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

One study on a related indazole derivative showed promising inhibitory effects against human cancer cell lines . This suggests that 5-Iodo-1H-indazol-3-ol may have similar effects.

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of a compound .

生化分析

Cellular Effects

Some indazole derivatives have been shown to have significant effects on various types of cells and cellular processes . For example, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Indazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Indazole derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .

属性

IUPAC Name |

5-iodo-1,2-dihydroindazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)7(11)10-9-6/h1-3H,(H2,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUMHNMIQKJAHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30646298 |

Source

|

| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141122-62-5 |

Source

|

| Record name | 5-Iodo-1,2-dihydro-3H-indazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30646298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。